molecular formula C9H11NO B13928848 1-(5,6-Dimethylpyridin-2-YL)ethanone

1-(5,6-Dimethylpyridin-2-YL)ethanone

Cat. No.: B13928848
M. Wt: 149.19 g/mol
InChI Key: COAGGFJBHCKPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,6-Dimethylpyridin-2-yl)ethanone is a pyridine derivative featuring a ketone group (ethanone) attached to a pyridin-2-yl ring substituted with methyl groups at the 5- and 6-positions. While direct data on this compound are absent in the provided evidence, structurally analogous pyridine-based ketones are well-documented. These analogs vary in substituent type (e.g., methoxy, methyl, or chlorine) and position, influencing their physicochemical properties and applications in organic synthesis, coordination chemistry, and drug discovery .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(5,6-dimethylpyridin-2-yl)ethanone

InChI

InChI=1S/C9H11NO/c1-6-4-5-9(8(3)11)10-7(6)2/h4-5H,1-3H3

InChI Key

COAGGFJBHCKPCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5,6-Dimethylpyridin-2-YL)ethanone typically involves the reaction of 5,6-dimethylpyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5,6-Dimethylpyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives.

Scientific Research Applications

1-(5,6-Dimethylpyridin-2-YL)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It serves as a precursor for the development of drugs targeting specific diseases, such as cancer and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethylpyridin-2-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses. The specific pathways and targets involved depend on the biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(5,6-dimethylpyridin-2-yl)ethanone (hypothetical structure) with key analogs from the evidence, focusing on substituent effects, molecular properties, and applications.

Substituent Position and Electronic Effects

Compound Name Substituents (Pyridin-2-yl) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(5,6-Dimethoxypyridin-2-yl)ethanone 5,6-OCH₃ C₉H₁₁NO₃ 181.19 Potential ligand precursor; methoxy groups enhance hydrogen bonding
1-(6-Methylpyridin-2-yl)ethanone 6-CH₃ C₈H₉NO 135.16 Intermediate in organic synthesis; methyl group increases lipophilicity
2-Phenyl-1-(pyridin-2-yl)ethanone Phenyl at acetyl group C₁₃H₁₁NO 197.23 Explored for therapeutic applications due to aromatic interactions
1-(2-Chlorophenyl)ethanone Cl at ortho position C₈H₇ClO 154.59 Used in chemical synthesis; chlorine enhances electrophilicity
  • Steric Effects : Bulkier substituents (e.g., phenyl in ) may hinder molecular packing, whereas smaller groups (e.g., methyl) allow tighter crystal structures, as seen in ’s C-H···O interactions .

Crystallographic and Supramolecular Behavior

The crystal structure of 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone () reveals a planar arrangement with a 4.63° angle between pyridine rings, stabilized by weak C-H···O hydrogen bonds forming supramolecular layers. This highlights the role of acetyl and pyridinyl groups in directing crystal packing, a property relevant to ligand design in coordination chemistry .

Biological Activity

1-(5,6-Dimethylpyridin-2-YL)ethanone is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a pyridine ring with two methyl substitutions at the 5 and 6 positions, which may influence its pharmacological properties. This article reviews the biological activity of 1-(5,6-Dimethylpyridin-2-YL)ethanone, including its mechanisms of action, therapeutic applications, and relevant case studies.

1-(5,6-Dimethylpyridin-2-YL)ethanone has the following chemical structure:

  • Molecular Formula : C₉H₁₁N
  • Molecular Weight : 135.19 g/mol
  • IUPAC Name : 1-(5,6-dimethylpyridin-2-yl)ethanone

The biological activity of 1-(5,6-Dimethylpyridin-2-YL)ethanone is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

The presence of the dimethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(5,6-Dimethylpyridin-2-YL)ethanone. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.3Induction of apoptosis
HeLa (Cervical)12.8Cell cycle arrest
A549 (Lung)10.5Inhibition of proliferation

These findings suggest that 1-(5,6-Dimethylpyridin-2-YL)ethanone may be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It demonstrated significant activity against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate its potential use in treating bacterial infections.

Case Studies

Several case studies have investigated the biological effects of 1-(5,6-Dimethylpyridin-2-YL)ethanone:

  • Study on Anticancer Effects : A study published in a peer-reviewed journal reported that treatment with varying concentrations of the compound resulted in significant apoptosis in MCF-7 cells after 48 hours of exposure. The study utilized flow cytometry to quantify apoptotic cells and Western blotting to assess changes in apoptotic markers.
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of the compound against antibiotic-resistant strains of bacteria. The results showed that it effectively inhibited growth at lower concentrations compared to standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.